molecular formula C10H17N3O4S B1431045 N-(2-methoxy-5-methylphenyl)guanidine methanesulfonate CAS No. 1426291-43-1

N-(2-methoxy-5-methylphenyl)guanidine methanesulfonate

Cat. No.: B1431045
CAS No.: 1426291-43-1
M. Wt: 275.33 g/mol
InChI Key: WBFHYYWMADFNKQ-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)guanidine methanesulfonate is a chemical compound with the molecular formula C10H17N3O4S and a molecular weight of 275.32 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)guanidine methanesulfonate typically involves the reaction of 2-methoxy-5-methylaniline with cyanamide, followed by the addition of methanesulfonic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)guanidine methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-methoxy-5-methylphenyl)guanidine N-oxide, while substitution reactions can produce various substituted guanidines .

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)guanidine methanesulfonate is utilized in several scientific research areas:

    Chemistry: It serves as a reagent in organic synthesis and catalysis studies.

    Biology: The compound is used in biochemical assays to study enzyme interactions and protein functions.

    Medicine: Research into its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)guanidine methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)guanidine
  • N-(2-methylphenyl)guanidine
  • N-(2-methoxy-5-chlorophenyl)guanidine

Uniqueness

N-(2-methoxy-5-methylphenyl)guanidine methanesulfonate is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research .

Properties

IUPAC Name

methanesulfonic acid;2-(2-methoxy-5-methylphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.CH4O3S/c1-6-3-4-8(13-2)7(5-6)12-9(10)11;1-5(2,3)4/h3-5H,1-2H3,(H4,10,11,12);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFHYYWMADFNKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N=C(N)N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methoxy-5-methylphenyl)guanidine methanesulfonate

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